Docetaxel Trihydrate Docetaxel Trihydrate Docebenone is a member of the class of benzoquinones that is p-benzoquinone in which the hydrogens are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor. It is a primary alcohol, an acetylenic compound and a member of 1,4-benzoquinones.
Brand Name: Vulcanchem
CAS No.: 148408-66-5
VCID: VC0006374
InChI: InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
SMILES: CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Molecular Formula: C43H53NO14
Molecular Weight: 326.4 g/mol

Docetaxel Trihydrate

CAS No.: 148408-66-5

Inhibitors

VCID: VC0006374

Molecular Formula: C43H53NO14

Molecular Weight: 326.4 g/mol

Docetaxel Trihydrate - 148408-66-5

CAS No. 148408-66-5
Product Name Docetaxel Trihydrate
Molecular Formula C43H53NO14
Molecular Weight 326.4 g/mol
IUPAC Name 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
Standard InChIKey WDEABJKSGGRCQA-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Canonical SMILES CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Description Docebenone is a member of the class of benzoquinones that is p-benzoquinone in which the hydrogens are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor. It is a primary alcohol, an acetylenic compound and a member of 1,4-benzoquinones.
Synonyms TC-070787, FT-0083651; 1,7β,10β-trihydroxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate                              2-benzoate 13-{(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate} trihydrate
PubChem Compound 1967
Last Modified Nov 11 2021
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